molecular formula C11H15NO3 B12050857 4-Ethoxy-3-methoxybenzeneacetamide CAS No. 1029720-17-9

4-Ethoxy-3-methoxybenzeneacetamide

Cat. No.: B12050857
CAS No.: 1029720-17-9
M. Wt: 209.24 g/mol
InChI Key: AVLUVALVDMZRQI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzeneacetamide is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzeneacetamide, featuring ethoxy and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-methoxybenzeneacetamide typically involves the acylation of 4-ethoxy-3-methoxybenzene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-methoxybenzeneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids or quinones.

    Reduction: Produces amines.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethoxy-3-methoxybenzeneacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxybenzeneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-3-methoxybenzaldehyde: A related compound with an aldehyde group instead of an amide group.

    4-Ethoxy-3-methoxyphenylacetic acid: Similar structure but with a carboxylic acid group.

    4-Ethoxy-3-methoxybenzyl alcohol: Contains a hydroxyl group instead of an amide group.

Uniqueness

4-Ethoxy-3-methoxybenzeneacetamide is unique due to its specific combination of ethoxy and methoxy substituents on the benzene ring, along with the acetamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1029720-17-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C11H15NO3/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H2,12,13)

InChI Key

AVLUVALVDMZRQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)N)OC

Origin of Product

United States

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